molecular formula C24H21NO6 B2934148 [4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate CAS No. 1030199-51-9

[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate

Cat. No.: B2934148
CAS No.: 1030199-51-9
M. Wt: 419.433
InChI Key: BIGUPQUXZHLIMJ-UHFFFAOYSA-N
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Description

[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate is a multifunctional ester derivative combining a phenylcarbamoyl group, a benzyl ester linkage, and a substituted phenoxyacetate moiety. Its structure features:

  • A 2-(4-formyl-2-methoxyphenoxy)acetate backbone, where the formyl group (-CHO) and methoxy (-OCH₃) substituents on the aromatic ring may influence electronic and steric properties.

This compound is cataloged as a building block in synthetic chemistry (CAS MDLMFCD21851772) with applications in drug discovery and materials science . Its molecular weight is reported as 174.24 g/mol (C₁₂H₁₄O), though this may represent a fragment or simplified entry, as the full structure likely requires a more complex formula .

Properties

IUPAC Name

[4-(phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6/c1-29-22-13-18(14-26)9-12-21(22)30-16-23(27)31-15-17-7-10-19(11-8-17)24(28)25-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGUPQUXZHLIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)OCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate, also known as 4-formyl-2-methoxyphenyl phenylcarbamate, is a synthetic derivative that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound involves the esterification of various phenolic compounds. The method typically includes:

  • Formation of the carbamate : The reaction of phenyl isocyanate with 4-formyl-2-methoxyphenol.
  • Esterification : The resulting carbamate is then reacted with acetic acid derivatives to yield the final ester product.

Biological Activity Overview

Research has shown that this compound exhibits a range of biological activities, particularly against various microbial strains and cancer cells. The following sections summarize key findings from recent studies.

Antimicrobial Activity

A significant study evaluated the antimicrobial efficacy of related compounds against Mycobacterium tuberculosis, including multidrug-resistant strains. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.125 to 8 μM, indicating potent activity against mycobacterial infections without cross-resistance to established drugs .

Table 1: Antimicrobial Activity Against Mycobacteria

CompoundMIC (μM)Activity Against
[4-(Phenylcarbamoyl)phenyl]methyl acetate0.125M. tuberculosis
Salicylanilide derivatives0.25-8Multidrug-resistant strains
4-Bromo-2-[4-(trifluoromethyl)phenyl]0.25-2M. avium, M. kansasii

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated in various cell lines. Notably, it demonstrated significant cytostatic activity with IC50 values lower than 10 μM in several assays, suggesting its potential as a chemotherapeutic agent .

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)Selectivity Index
Drug-susceptible M. tuberculosis<10>100
Methicillin-resistant Staphylococcus aureus0.49>100

Case Studies

  • Mycobacterial Infections : A study highlighted the effectiveness of related phenolic compounds in inhibiting drug-resistant strains of Mycobacterium tuberculosis, showcasing their potential use in treating resistant infections .
  • Cancer Cell Lines : In vitro studies indicated that certain derivatives exhibited promising activity against various cancer cell lines, including leukemia and breast cancer cells, with some showing GI50 values as low as 10 nM .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with analogous molecules:

Compound Name Substituents/Modifications Key Features Biological/Physicochemical Notes References
[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate Phenylcarbamoyl, formyl, methoxy, benzyl ester High lipophilicity; potential for H-bonding via carbamoyl and formyl groups Building block for drug design
Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate Ethyl ester, formyl, methoxy Simpler ester; reduced steric bulk compared to benzyl derivatives Intermediate in organic synthesis
Methyl 2-(4-formylphenoxy)acetate Methyl ester, formyl (no methoxy) Lacks methoxy group; increased electron deficiency at aromatic ring Used in polymer chemistry
2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid Chloro, formyl, methoxy, free carboxylic acid Acidic moiety enhances solubility; chloro substituent adds steric hindrance Safety data available
Methyl [3-(phenylcarbamoyl)furan-2-yl]acetate Phenylcarbamoyl on furan ring, methyl ester Heterocyclic backbone alters conjugation and reactivity Antimycobacterial activity studied

Research Findings and Functional Insights

Synthetic Accessibility: The phenylcarbamoyl group is typically introduced via carbamoylation of phenolic intermediates, as seen in salicylanilide benzoate syntheses . Esterification of the phenoxyacetate moiety often employs standard coupling agents (e.g., DCC, DMAP) .

Biological Activity: Antimycobacterial Potential: Phenylcarbamoyl-containing benzoates (e.g., 4-(trifluoromethyl)benzoates) exhibit significant activity against Mycobacterium tuberculosis (MIC = 1–8 µM) . However, the target compound’s lack of trifluoromethyl groups may reduce potency.

Physicochemical Properties :

  • The formyl group enhances electrophilicity, enabling Schiff base formation or further functionalization .
  • Methoxy groups improve solubility in polar solvents but may reduce membrane permeability .

Structure-Activity Relationship (SAR) Highlights

  • Ester Group Impact : Benzyl esters (as in the target compound) generally confer higher stability than ethyl or methyl esters but may reduce metabolic clearance .
  • Substituent Effects :
    • Phenylcarbamoyl : Enhances binding to hydrophobic pockets in enzymes or receptors .
    • Formyl vs. Chloro : Formyl groups offer reactivity for conjugation, while chloro substituents increase steric hindrance and electron withdrawal .

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